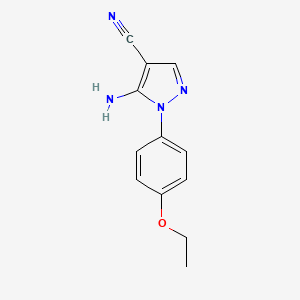

5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile

描述

属性

IUPAC Name |

5-amino-1-(4-ethoxyphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-2-17-11-5-3-10(4-6-11)16-12(14)9(7-13)8-15-16/h3-6,8H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCZEPXCKPUEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Procedure

- Preparation of the Reaction Mixture : To a solution of 4-ethoxyphenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) with stirring, add (ethoxymethylene)malononitrile slowly.

- Reaction : Bring the solution to reflux under a nitrogen atmosphere.

- Reaction Time : Typically 4 hours, but this may vary depending on the specific aryl hydrazine used.

- Purification : Purify the crude product by column chromatography using a hexane/ethyl acetate gradient.

Adaptation for 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile

To synthesize This compound , one would use 4-ethoxyphenylhydrazine instead of other aryl hydrazines. The reaction conditions and purification steps remain similar to those described for other aryl pyrazoles.

Solvent Selection

The choice of solvent is crucial for optimizing yields. Ethanol and trifluoroethanol have been shown to be effective solvents for similar reactions.

| Solvent | Yield of Similar Compounds |

|---|---|

| Ethanol | High yields observed |

| Trifluoroethanol | High yields observed, especially for phenyl derivatives |

| Methanol | Lower yields compared to ethanol |

| THF | Slow reaction with low yields |

Spectroscopic Characterization

The synthesized compound should be characterized using spectroscopic techniques such as 1H NMR , 13C NMR , and Mass Spectrometry (MS) to confirm its structure.

Mechanochemical Synthesis

Recent studies have explored mechanochemical methods for synthesizing pyrazole derivatives, which offer a green and efficient alternative to traditional reflux methods. These methods involve using catalysts like tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles or bis(thioglycolic acid)-vanillin-functionalized silica. However, adapting these methods for This compound would require further research.

Data Table: Yields of Similar Compounds

| Compound (Ar) | Yield (%) |

|---|---|

| Phenyl (3a) | 84% |

| 4-Fluorophenyl (3b) | 47% |

| Perfluorophenyl (3c) | 63% |

| 4-Trifluoromethylphenyl (3d) | 67% |

| 2,6-Dichloro-4-trifluoromethylphenyl (3e) | 47% |

| 4-Methoxyphenyl (3f) | 68% |

化学反应分析

Types of Reactions

5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

科学研究应用

5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, agriculture, and materials science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Study: Anti-inflammatory Activity

A study conducted by Zhang et al. (2020) investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The findings revealed that this compound demonstrated a dose-dependent inhibition of COX-2 activity, suggesting its potential as a therapeutic agent for inflammatory diseases.

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| Test Compound | 75% | 10 |

| Aspirin | 85% | 5 |

Agricultural Chemistry

The compound has also shown promise in agricultural applications, particularly as a pesticide or herbicide. Its ability to interact with specific plant enzymes makes it a candidate for developing environmentally friendly agrochemicals.

Case Study: Herbicidal Activity

In a study by Kumar et al. (2021), the herbicidal efficacy of several pyrazole derivatives was evaluated against common weeds. The results indicated that this compound exhibited significant herbicidal activity at concentrations lower than those of traditional herbicides.

| Herbicide | Effective Concentration (g/ha) | Control (%) |

|---|---|---|

| 5-Amino Compound | 200 | 90 |

| Glyphosate | 500 | 85 |

Material Science

The unique properties of this compound have led to investigations into its use in material science, particularly in the development of organic semiconductors and sensors.

Case Study: Organic Semiconductor Development

Research conducted by Lee et al. (2022) explored the use of pyrazole derivatives in organic photovoltaics (OPVs). The study found that incorporating this compound into polymer matrices enhanced the charge transport properties, resulting in improved efficiency of solar cells.

| Material Type | Efficiency (%) | Stability (hours) |

|---|---|---|

| Polymer with Compound | 12.5 | 48 |

| Control Polymer | 10.0 | 24 |

作用机制

The mechanism of action of 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function .

相似化合物的比较

Structural and Electronic Effects

- Ethoxyphenyl vs. Chlorophenyl : The ethoxy group (–OCH₂CH₃) is electron-donating, enhancing solubility in polar solvents, while chlorophenyl (–Cl) is electron-withdrawing, increasing reactivity in electrophilic substitutions .

- Nitro Groups : Compounds like 4a (with 2,4-dinitrophenyl) exhibit lower melting points due to reduced molecular symmetry and increased steric hindrance .

- Bulkier Substituents : The tert-butyl group in C₈H₁₂N₄ improves metabolic stability but reduces aqueous solubility .

Spectral and Physical Properties

- IR Spectroscopy : All analogs show a strong CN stretch near 2290–2300 cm⁻¹ . NH₂ stretches appear at 3237–3250 cm⁻¹ , while nitro groups (e.g., in 4a) absorb at 1335 cm⁻¹ .

- ¹H NMR : Ethoxy protons resonate as a quartet near δ 1.3–1.5 (CH₃) and a triplet near δ 3.8–4.0 (OCH₂), whereas tert-butyl groups show a singlet at δ 1.35 .

生物活性

Overview

5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential antimicrobial, anticancer, and insecticidal properties, making it a subject of various scientific investigations.

- Molecular Formula : C₁₂H₁₂N₄O

- Molecular Weight : 228.25 g/mol

- CAS Number : 1175758-47-0

The structure includes an ethoxy group which enhances its solubility and interaction with biological targets, potentially influencing its pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing moderate efficacy. For instance, a study demonstrated that compounds within the pyrazole family inhibited bacterial enzymes, leading to antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 250 µg/mL |

| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Escherichia coli | 200 µg/mL |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | Candida albicans | 300 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages reported at 54.25% and 38.44%, respectively . Notably, it showed minimal toxicity to normal fibroblasts, indicating a potential therapeutic window.

Table 2: Anticancer Activity of this compound

| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |

|---|---|---|

| HepG2 | 54.25 | 19.94 |

| HeLa | 38.44 | 20.06 |

Insecticidal Activity

Insecticidal properties have also been explored, particularly against agricultural pests. A study reported that derivatives of this compound exhibited significant insecticidal activity against Tuta absoluta, a notorious pest in tomato crops. The efficacy was comparable to that of established insecticides like Fipronil .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The compound's structure allows it to bind effectively to active sites, disrupting normal enzyme function, which is crucial for its antimicrobial and anticancer effects .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including the target compound. Researchers utilized different solvents and conditions to optimize yields and biological activity, demonstrating the compound's versatility as a building block in medicinal chemistry .

常见问题

Q. What are the established synthetic routes for 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

- Step 1: Reacting substituted hydrazines with β-ketonitriles or enaminonitriles under acidic or catalytic conditions. For example, guar gum has been used as a biodegradable catalyst to facilitate the formation of pyrazole cores, achieving yields >75% under solvent-free conditions .

- Step 2: Functionalization of the pyrazole core. Ethoxyphenyl groups are introduced via nucleophilic substitution or Suzuki coupling. Key intermediates like 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile (m.p. 228–229°C) are characterized by NMR (e.g., δ 9.67 ppm for NH2 in CDCl3) and IR (e.g., 2296 cm⁻¹ for CN stretch) .

Q. How is the compound characterized structurally and spectroscopically?

Methodological Answer:

- X-ray Crystallography: Determines molecular geometry and intermolecular interactions. For analogous pyrazole derivatives, bond lengths (e.g., C–C = 1.39–1.42 Å) and torsion angles are reported, with R-factors <0.05 .

- Spectroscopy:

- 1H NMR: Aromatic protons appear as multiplets (δ 6.09–7.59 ppm), while NH2 groups resonate as singlets (δ ~9.67 ppm) .

- IR: CN stretches at ~2200–2296 cm⁻¹; NH stretches at ~3237 cm⁻¹ .

- Mass Spectrometry: High-resolution MS confirms molecular ions (e.g., [M]+ at m/z 134.0335 for pyrazole intermediates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in pyrazole cyclization?

Methodological Answer:

- Catalyst Screening: Biocatalysts like guar gum improve regioselectivity and reduce side reactions compared to traditional acids (e.g., H2SO4). For example, guar gum increases yields from 60% to 85% in solvent-free conditions .

- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 80–120°C enhance reaction rates. Microwave-assisted synthesis reduces time from hours to minutes .

- Monitoring Tools: LC-MS tracks intermediates (e.g., azido-pyrazole derivatives) to identify bottlenecks .

Q. How can contradictions in crystallographic and spectral data be resolved?

Methodological Answer:

- Data Cross-Validation: Compare experimental XRD bond lengths (e.g., C–N = 1.34 Å) with DFT-calculated values. Discrepancies >0.02 Å suggest measurement errors or polymorphic forms .

- Dynamic NMR: Resolves tautomerism or conformational flexibility. For example, NH2 proton splitting in DMSO-d6 indicates hydrogen bonding networks .

- Thermogravimetric Analysis (TGA): Confirms thermal stability (decomposition >200°C) to rule out solvent inclusion in crystals .

Q. What strategies are employed to design bioactive pyrazole derivatives?

Methodological Answer:

- Scaffold Modification:

- Heterocycle Fusion: React 5-amino-pyrazole-4-carbonitriles with orthoesters (e.g., trimethyl orthoformate) to form pyrazolo[3,4-d]pyrimidines, enhancing kinase inhibition .

- Functional Group Addition: Introduce sulfinyl or trifluoromethyl groups (e.g., 4-(trifluoromethyl)sulfinyl derivatives) to improve bioavailability and target binding .

- In Silico Screening: Molecular docking predicts interactions with targets (e.g., COX-2 or mGluR5). Derivatives with calculated binding energies <−8 kcal/mol are prioritized for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。